molecular formula C23H24O11 B1156010 Angeflorin CAS No. 57498-69-8

Angeflorin

Cat. No.: B1156010
CAS No.: 57498-69-8
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Description

Angeflorin (CAS: 57498-69-8) is a naturally occurring flavonoid glycoside with the molecular formula C₂₃H₂₄O₁₁ and a molecular weight of 476.44 g/mol . It is commonly isolated from plants such as Camellia species and has been utilized as a reference standard in phytochemical and pharmacological research. Structurally, this compound consists of a flavonoid backbone (likely quercetin or apigenin) conjugated with sugar moieties, which enhances its solubility and bioavailability .

Properties

IUPAC Name

5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O11/c1-30-11-5-3-10(4-6-11)13-7-12(25)17-14(32-13)8-15(31-2)22(19(17)27)34-23-21(29)20(28)18(26)16(9-24)33-23/h3-8,16,18,20-21,23-24,26-29H,9H2,1-2H3/t16-,18-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLSKYQOJWBOTN-RWMNSCGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Angeflorin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions can result in the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of Angeflorin involves its interaction with various molecular targets and pathways. It has been shown to modulate the antioxidant defense mechanisms, activate antioxidant enzymes, and promote glutathione synthesis . This compound can also chelate metal ions, such as iron and copper, reducing the production of free radicals through Fenton and other reactions . These actions contribute to its protective effects against oxidative stress and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Angeflorin belongs to the flavonoid glycoside class, sharing structural features with compounds like Camellianin A and Pectolinarin. Below is a comparative analysis based on molecular properties, sources, and research relevance:

Table 1: Structural and Physicochemical Comparison
Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Natural Source
This compound 57498-69-8 C₂₃H₂₄O₁₁ 476.44 Flavonoid core + glycosylation Camellia species
Camellianin A 850630-40-9 C₂₇H₃₀O₁₄ 578.52 Additional hexose and rhamnose units Camellia japonica
Pectolinarin 28978-02-1 C₂₉H₃₄O₁₅ 622.57 Larger glycosylation pattern Cirsinum species

Key Observations :

Molecular Complexity : Camellianin A and Pectolinarin exhibit higher molecular weights due to extended glycosylation compared to this compound. This structural variation may influence their solubility and membrane permeability .

Synthetic Accessibility : this compound is priced at ¥1650/5mg in commercial catalogs, significantly lower than Gelomuloside B (¥3400/5mg) or Pectolinarin (¥4150/5mg), indicating relatively easier synthesis or isolation .

Functional Comparison with Analogous Compounds

Flavonoid glycosides are often compared based on their bioactivity profiles.

Table 2: Hypothesized Bioactivity Comparison
Compound Antioxidant Activity Anti-inflammatory Potential Enzyme Inhibition (e.g., α-Glucosidase)
This compound Moderate (predicted) Likely Possible
Camellianin A High Demonstrated in vitro Strong
Pectolinarin High Well-documented Moderate

Notes:

  • Camellianin A’s additional sugar moieties may enhance its radical-scavenging capacity, as seen in similar glycosides .
  • Pectolinarin’s larger structure correlates with documented anti-inflammatory effects in Cirsinum extracts, though its size may reduce cellular uptake efficiency .
  • This compound’s intermediate size could position it as a candidate for metabolic stability studies, bridging small-molecule and macromolecule drug design .

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